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Profile of BS-194 (Compound 4k)

The table below summarizes the key characteristics of BS-194 identified in the search results.

Property

Description

Chemical Class

Primary Target

Reported ICso vs.
CDK2

Other CDK
Targets

Reported Cellular
Activity

In Vivo Profile

Pyrazolo[1,5-a]pyrimidine derivative [1] [2]

Cyclin-dependent kinase 2 (CDK2) [1] [2]

3 nmol/L [1]

CDK1 (ICso0: 30 nmol/L), CDKS5 (ICso0: 30 nmol/L), CDK7 (ICso: 250 nmol/L), CDK9

(ICs0: 90 nmol/L) [1]

Mean Glso of 280 nmol/L across 60 cancer cell lines; induces S and G2/M cell
cycle block [1]

Orally bioavailable with an elimination half-life of 178 min in mice; showed
antitumor effects in human tumor xenografts at 25 mg/kg [1]
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Experimental Data and Protocols for Kinase Inhibitors

The methodologies used to characterize kinase inhibitors like BS-194 are well-established. The workflow

below outlines the key experimental stages from biochemical assay to in vivo studies.

Kinase Inhibitor Characterization Workflow
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Here are the detailed methodologies for the key experiments cited for BS-194 and related compounds:

¢ Biochemical Kinase Assay (ICso): This assay directly measures a compound's ability to inhibit a
purified kinase enzyme. The reaction typically includes the kinase, ATP, a substrate (often a peptide),
and the test compound. Inhibition is calculated by measuring the amount of phosphorylated product
generated, often using radioactivity or fluorescence. The concentration that inhibits 50% of the kinase
activity (ICso) is then determined [1].

o Cell-Based Antiproliferative Assay (Glso): This measures a compound's effect on cell growth. Cells
are incubated with a range of compound concentrations for a set period (e.g., 72 hours). Cell viability
is assessed using reagents like MTT or Alamar Blue. The Glso is the concentration that causes a 50%
reduction in cell growth compared to untreated controls [1].

e Cell Cycle Analysis: Treated cells are stained with a DNA-binding dye like propidium iodide and
analyzed by flow cytometry. The fluorescence intensity, proportional to DNA content, allows for
guantification of the percentage of cells in each phase of the cell cycle (G1, S, G2/M) [1].

¢ In Vivo Efficacy (Xenograft Models): Human cancer cells are implanted into immunodeficient mice.
Once tumors are established, mice are orally dosed with the compound (e.g., BS-194 at 25 mg/kg) or
a vehicle control. Tumor volume and body weight are monitored regularly to assess efficacy and
toxicity [1].

¢ Pharmacokinetic (PK) Studies: Compounds are administered to animals (e.g., mice) via oral and
intravenous routes. Blood samples are collected at various time points, and plasma concentration of
the compound is analyzed (e.g., by LC-MS/MS). Data is used to calculate parameters like half-life (T1/
2) and oral bioavailability (F%) [1].
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Pyrazolo[1,5-a]pyrimidines in Drug Discovery

The pyrazolo[1,5-a]pyrimidine (PP) scaffold is a privileged structure in medicinal chemistry, particularly in

oncology. The following diagram illustrates its versatility in targeting multiple kinases and its progression

from hit to lead compound.

Pyrazolo[1,5-a]pyrimidine Scaffold in Drug Discovery
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The table below compares several prominent pyrazolo[1,5-a]pyrimidine-based inhibitors, illustrating the

scaffold's versatility.

Compound Primary Key Activity Therapeutic Key Structural Features /
Name / Lead Target(s) (ICs0 I Kd) Area | Status SAR Insights
BS-194 (4k) CDK2, CDK1, CDK2: 3 nM Cancer Prototype CDK inhibitor;
CDK9 [1] (Preclinical) demonstrates oral
bioavailability and in vivo
efficacy [1] [2].
Dinaciclib CDK2, CDK1, Potent Cancer Well-known PP-based
CDKS5, CDK9 nanomolar (Clinical) drug; interactions with
inhibition [2] hinge residue (Leu83) and
hydrophobic pocket are
key [2].
Larotrectinib / Tropomyosin N/A (Clinical NTRK+ Two of three approved
Repotrectinib receptor kinases  drug) Cancers NTRK inhibitors feature the
(TrkA/BIC) (Approved) PP core, validating its
clinical utility [3].
Compounds 17  FLT3-ITD 0.4 nM (FLT3- Acute Myeloid Exemplify optimization for
& 19 (including ITD); 0.3 nM Leukemia potency against wild-type
D835Y mutant) (D835Y) [4] (Research) and resistant mutants [4].
RD-I-53 VPS34, JAK1- Kd: 0.4 uM Cancer 3-Substituted PP with
JH2 (VPS34); 0.5 (Research) benzothiazole; shows
MM (JAK1- selective anticancer
JH2) [5] activity in breast cancer

Suggestions for Further Research

cell lines [5].

The available data on BS-194 provides a starting point, but a complete SAR analysis requires deeper

investigation.
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e Search for Primary Literature: The profile of BS-194 originates from a 2010 paper in the Journal of
Medicinal Chemistry [1]. | recommend obtaining the full text of this article, as it is the most likely
source to contain detailed synthetic routes and preliminary SAR data, such as the activity of analogs
leading to the discovery of BS-194.

¢ Explore Related Compounds: The field has advanced significantly since 2010. You may find more
extensive and recent SAR data by researching subsequent work on pyrazolo[1,5-a]pyrimidines as
CDKO [6], FLT3 [4], or Trk [3] inhibitors. The design strategies and substituents reported in these
studies can provide valuable insights for your own work.

¢ Utilize Patent Databases: The CA2576949A1 patent [7], while broad, indicates extensive industrial
research into this scaffold. Searching for patents citing the original BS-194 paper or focusing on
pyrazolo[1,5-a]pyrimidine kinase inhibitors may reveal more specific structural information.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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